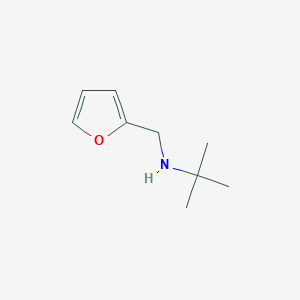

N-(tert-butyl)-N-(2-furylmethyl)amine

Descripción

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNBNJINCKLJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406014 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115881-56-6 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of N-(tert-butyl)-N-(2-furylmethyl)amine

An In-depth Technical Guide to the Synthesis and Characterization of N-(tert-butyl)-N-(2-furylmethyl)amine

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a secondary amine with applications in organic synthesis and materials science. The content is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each step, ensuring a deep understanding of the process.

Introduction and Significance

This compound is a furan-containing secondary amine. The furan moiety is a versatile heterocyclic compound that can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. The bulky tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the amine nitrogen, as well as imparting specific solubility characteristics to the molecule.

The synthesis of this compound is a classic example of reductive amination, a cornerstone reaction in organic chemistry for the formation of C-N bonds. This guide will focus on the direct reductive amination of furfural with tert-butylamine, a widely used and efficient method.

Synthesis via Reductive Amination

The most common and efficient method for synthesizing this compound is the reductive amination of furfural with tert-butylamine. This one-pot reaction involves two key stages: the formation of an imine intermediate followed by its in-situ reduction to the target amine.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (tert-butylamine) on the carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form a Schiff base, also known as an imine. This step is typically acid-catalyzed.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This is achieved using a mild reducing agent, such as sodium borohydride (NaBH4), which is chosen for its selectivity for imines over aldehydes, minimizing side reactions.

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by the characterization methods outlined in Section 3.

Materials:

-

Furfural (freshly distilled to remove oxidized impurities)

-

tert-Butylamine

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add furfural (1.0 eq). Dissolve the furfural in methanol (50 mL).

-

Amine Addition: While stirring, add tert-butylamine (1.1 eq) to the solution. The slight excess of the amine helps to drive the imine formation to completion. Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the reducing agent. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. The excess of NaBH4 ensures the complete reduction of the imine.

-

Reaction Monitoring: After the addition of NaBH4, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the furfural spot.

-

Workup:

-

Quench the reaction by slowly adding water (20 mL) to decompose the excess NaBH4.

-

Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound as a colorless to pale yellow oil.

Caption: Workflow for the Synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed using various spectroscopic techniques. The following data provides a reference for a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | dd | 1H | H at C5 of furan ring |

| ~ 6.30 | dd | 1H | H at C4 of furan ring |

| ~ 6.20 | d | 1H | H at C3 of furan ring |

| ~ 3.65 | s | 2H | Methylene protons (-CH₂-) |

| ~ 1.15 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~ 1.10 | s (broad) | 1H | Amine proton (-NH-) |

-

¹³C NMR (Carbon NMR): This provides information about the different carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 154.0 | C2 of furan ring |

| ~ 141.5 | C5 of furan ring |

| ~ 110.0 | C4 of furan ring |

| ~ 106.5 | C3 of furan ring |

| ~ 50.5 | Quaternary C of tert-butyl group |

| ~ 45.0 | Methylene carbon (-CH₂-) |

| ~ 29.0 | Methyl carbons of tert-butyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, broad | N-H stretch |

| ~ 3100 | Weak | C-H stretch (furan ring) |

| ~ 2960 | Strong | C-H stretch (aliphatic) |

| ~ 1500, 1590 | Medium | C=C stretch (furan ring) |

| ~ 1010 | Strong | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): For this compound (C₉H₁₅NO), the expected molecular weight is 153.22 g/mol . The mass spectrum should show a peak at m/z = 153.

-

Major Fragmentation Peaks:

-

m/z = 138: Loss of a methyl group (-CH₃).

-

m/z = 81: Furfuryl cation, a very characteristic fragment.

-

m/z = 57: tert-Butyl cation.

-

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via reductive amination. The provided experimental protocol, coupled with the comprehensive characterization data, offers researchers a robust framework for the preparation and validation of this valuable chemical compound. The principles and techniques discussed are broadly applicable to the synthesis of other secondary amines, making this a useful reference for professionals in drug development and chemical research.

References

-

Reductive Amination in Organic Synthesis: For a general overview of the reductive amination reaction, its mechanisms, and various reducing agents.

- Source: Organic Chemistry, 5th ed. by Paula Yurkanis Bruice

-

URL : [Link]

-

Synthesis of N-Substituted Furfurylamines: A representative example of the synthesis of similar compounds can be found in the chemical liter

- Source: Journal of Organic Chemistry

-

URL : [Link]

- Spectroscopic Data of this compound: For reference spectra and chemical data. Source: Sigma-Aldrich Product Page

-

Safety Information for Reagents: For handling and safety precautions for chemicals used in the synthesis.

- Source: PubChem

-

URL : [Link]

Technical Guide: Comprehensive Spectral Analysis of N-(tert-butyl)-N-(2-furylmethyl)amine

Abstract

This technical guide provides an in-depth analysis of the spectral data for the secondary amine, N-(tert-butyl)-N-(2-furylmethyl)amine (CAS No. 115881-56-6).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Through a detailed interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS data, this guide establishes a validated framework for the structural elucidation and characterization of this molecule and similarly structured compounds. The causality behind experimental choices, data interpretation, and the integration of multiple analytical techniques are emphasized to ensure scientific integrity and trustworthiness.

Introduction

This compound is a heterocyclic secondary amine featuring a furan ring, a tert-butyl group, and a methylene bridge. Its constituent functional groups make it a valuable building block in medicinal chemistry and organic synthesis. Accurate and unambiguous structural confirmation is paramount for its application in any research or development pipeline. Spectroscopic analysis provides the definitive data required for such confirmation.

This guide serves as a practical, field-proven manual for interpreting the key spectral features of the title compound. We will explore how ¹H and ¹³C NMR spectroscopy reveals the precise electronic environment of each proton and carbon atom, how IR spectroscopy confirms the presence of key functional groups, and how mass spectrometry elucidates the molecular weight and primary fragmentation pathways. By integrating these techniques, we can construct a comprehensive and self-validating profile of the molecule.

Molecular Structure and Predicted Spectral Features

A thorough analysis begins with a clear understanding of the molecule's structure and the expected contributions of each functional group to the overall spectra.

Caption: Molecular structure of this compound.

-

NMR Spectroscopy: The furan ring protons will appear in the aromatic region, exhibiting characteristic coupling. The methylene and tert-butyl protons will be in the aliphatic region, with the methylene group showing deshielding due to the adjacent nitrogen and furan ring.

-

IR Spectroscopy: A key feature will be the N-H stretch of the secondary amine, which is expected as a single, weak-to-moderate band.[3][4] C-H stretches for both aromatic (furan) and aliphatic groups, as well as furan ring vibrations, will also be prominent.

-

Mass Spectrometry: The molecule is expected to undergo characteristic α-cleavage, a common fragmentation pathway for amines, leading to the loss of a radical to form a stable, resonance-stabilized cation.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Principle and Experimental Protocol

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about molecular structure and connectivity.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is easily identifiable.[7]

-

Internal Standard: Add tetramethylsilane (TMS) to the solution as an internal reference standard, setting its chemical shift to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at room temperature (approx. 298 K).

-

Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, which is less sensitive, acquire 512-1024 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform, followed by phase and baseline correction.

¹H NMR Analysis (Predicted)

The proton NMR spectrum provides information on the number of different proton environments, their electronic nature, and the connectivity between them.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5' (Furan) | 7.35 - 7.45 | Doublet of doublets (dd) | 1H | Most deshielded furan proton due to proximity to oxygen.[8][9] |

| H-3' (Furan) | 6.20 - 6.30 | Doublet of doublets (dd) | 1H | Shielded relative to H-5' but coupled to adjacent protons.[8][10] |

| H-4' (Furan) | 6.10 - 6.20 | Doublet of doublets (dd) | 1H | Coupled to both H-3' and H-5'.[10] |

| -CH₂- (Methylene) | 3.70 - 3.80 | Singlet (s) | 2H | Deshielded by both the adjacent nitrogen atom and the furan ring. |

| -NH- (Amine) | 1.50 - 2.50 | Broad singlet (br s) | 1H | Broad signal due to quadrupolar relaxation and potential exchange; chemical shift is concentration-dependent. |

| -C(CH₃)₃ (tert-Butyl) | 1.10 - 1.20 | Singlet (s) | 9H | Nine equivalent protons result in a strong singlet signal in the aliphatic region. |

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic character.

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2' (Furan) | 152 - 155 | Quaternary carbon of the furan ring, attached to the methylene group and oxygen. Deshielded.[11][12] |

| C-5' (Furan) | 141 - 143 | CH carbon adjacent to the furan oxygen. Highly deshielded.[13] |

| C-3' (Furan) | 110 - 112 | CH carbon of the furan ring.[13] |

| C-4' (Furan) | 106 - 108 | CH carbon of the furan ring, typically the most shielded of the furan carbons.[11] |

| -C(CH₃)₃ (tert-Butyl, Quaternary) | 50 - 53 | Quaternary carbon of the tert-butyl group. |

| -CH₂- (Methylene) | 45 - 48 | Methylene carbon, influenced by adjacent nitrogen and furan ring. |

| -C(CH₃)₃ (tert-Butyl, Methyls) | 28 - 30 | Three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principle and Experimental Protocol

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Different types of bonds vibrate at characteristic frequencies, allowing for the identification of specific functional groups.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric and instrumental signals from the sample spectrum.[14][15]

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.[16][17]

-

Pressure Application: If the sample is solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[16]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Spectral Interpretation (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 3350 | Weak - Medium | N-H Stretch | Secondary Amine (R₂NH).[3][18] |

| 3100 - 3150 | Weak | C-H Stretch | Aromatic C-H (Furan).[19] |

| 2850 - 2980 | Strong | C-H Stretch | Aliphatic C-H (tert-Butyl & Methylene). |

| ~1590, ~1500, ~1380 | Medium - Weak | C=C & C-O Stretch | Furan Ring Vibrations.[19][20] |

| 1150 - 1250 | Medium | C-N Stretch | Aliphatic Amine.[3] |

| ~740 | Strong | =C-H Bend (out-of-plane) | 2-substituted Furan. |

Mass Spectrometry (MS)

MS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information based on fragmentation patterns.

Principle and Experimental Protocol

Principle: Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[21][22] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.[23][24]

Protocol for EI-MS:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.

-

Ionization: Volatilize the sample in a high vacuum and pass it through the ion source, where it is bombarded by a 70 eV electron beam.[25]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions, generating a mass spectrum that plots relative abundance against m/z.

Fragmentation Analysis (Predicted)

The molecular formula of this compound is C₉H₁₅NO, with a molecular weight of 153.23 g/mol .

-

Molecular Ion (M⁺•): According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][26] Therefore, the molecular ion peak is expected at m/z = 153 .

-

Major Fragmentation Pathway (α-Cleavage): Amines readily undergo α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][27] This fragmentation is driven by the formation of a highly stable, resonance-stabilized iminium cation.[6] For this molecule, the most likely α-cleavage is the loss of the furanomethyl radical, as cleavage of the tert-butyl group is also possible but often less favored if a more stable radical can be lost. However, the most dominant fragmentation is often the one that results in the most stable carbocation. Cleavage between the methylene carbon and the furan ring is highly probable due to the formation of a stabilized iminium ion.

Caption: Predicted primary fragmentation pathway (α-cleavage) for this compound.

Table of Major Predicted Fragments:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 153 | [C₉H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 138 | [C₈H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| 86 | [C₅H₁₂N]⁺ | Base Peak. α-cleavage with loss of the furanmethyl radical (•C₅H₅O).[28] |

| 81 | [C₅H₅O]⁺ | Furfuryl cation, formed from cleavage of the C-N bond. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. |

Integrated Spectral Analysis Summary

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous confirmation of the molecular structure.

Caption: Integrated workflow for the spectral characterization of the target compound.

-

MS confirms the molecular weight (m/z 153) and the presence of one nitrogen atom, consistent with the molecular formula. The base peak at m/z 86 strongly supports the amine structure capable of α-cleavage.[5][28]

-

IR spectroscopy confirms the functional groups . The N-H stretch for a secondary amine, aliphatic C-H stretches for the tert-butyl and methylene groups, and characteristic furan ring absorptions are all expected and easily identified.[3][18]

-

NMR spectroscopy provides the complete structural map . ¹H NMR confirms the presence and connectivity of the furan, methylene, and tert-butyl protons with the correct relative ratios (3:2:9). ¹³C NMR confirms the number of unique carbon environments.

Together, these three techniques provide orthogonal, self-validating data that lead to the unequivocal structural confirmation of this compound.

References

-

Vertex AI Search. IR Spectroscopy Tutorial: Amines. [Link]

-

Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]

-

Baitai Peike Biotechnology. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry. [Link]

-

Wikipedia. Electron ionization. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

JoVE. Video: Mass Spectrometry of Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry Steps. Alpha (α) Cleavage. [Link]

-

ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens. [Link]

-

Autech Industry Co.,Limited. This compound, Fine Chemical (CAS No. 115881-56-6). [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

NIH National Center for Biotechnology Information. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

NIH National Center for Biotechnology Information. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. [Link]

-

YouTube. Mass Spec Mech Amines Alpha Cleavage Source. [Link]

-

University of Dayton. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

-

bio-online.cn. This compound. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

-

ResearchGate. 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... [Link]

-

ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link]

-

ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. [Link]

-

ACS Publications. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link]

-

ResearchGate. Computational IR spectrum of Furan. [Link]

-

Royal Society of Chemistry. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. [Link]

-

Matrix Fine Chemicals. TERT-BUTYL(METHYL)AMINE | CAS 14610-37-8. [Link]

Sources

- 1. ministryofmaterial.com [ministryofmaterial.com]

- 2. This compound-常用生化试剂-试剂-生物在线 [383.bioon.com.cn]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. youtube.com [youtube.com]

- 8. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. m.youtube.com [m.youtube.com]

- 17. agilent.com [agilent.com]

- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

- 25. Electron ionization - Wikipedia [en.wikipedia.org]

- 26. Video: Mass Spectrometry of Amines [jove.com]

- 27. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of N-(tert-butyl)-N-(2-furylmethyl)amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview and practical, field-proven protocols for the characterization of N-(tert-butyl)-N-(2-furylmethyl)amine. We delve into the causality behind experimental choices for both thermodynamic solubility assessment and forced degradation studies, grounding our recommendations in established regulatory frameworks and scientific principles. The methodologies described herein are designed to be self-validating systems, providing the trustworthiness required for critical drug development decisions. This document is intended to serve as a foundational resource, enabling researchers to generate robust and reliable data packages for this promising molecule.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a tertiary amine featuring a sterically hindered tert-butyl group and a furan moiety. While its specific therapeutic applications are under investigation, its structural motifs suggest potential liabilities and characteristics that must be rigorously evaluated. The tertiary amine group imparts a basic character, suggesting pH-dependent solubility, while the furan ring is known for its susceptibility to acid-catalyzed degradation.[1][2]

A comprehensive understanding of this molecule's solubility and stability is not merely an academic exercise; it is a prerequisite for successful formulation development and regulatory approval.[3][4] Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[5][6] This guide provides the necessary protocols to proactively identify and mitigate these risks.

Foundational Physicochemical Properties

A preliminary analysis of the molecular structure provides essential context for subsequent studies. While exhaustive experimental data for this specific molecule is not widely published, we can infer key properties and identify areas of focus.

Structural Analysis:

-

Tertiary Amine: The nitrogen atom is basic, with its pKa influencing the extent of ionization at different physiological pH values. This is a critical determinant of aqueous solubility.

-

Furan Ring: This five-membered aromatic heterocycle is electron-rich and can be susceptible to electrophilic attack, particularly under acidic conditions, which may lead to ring-opening and polymerization.[1][2][7]

-

Tert-butyl Group: This bulky, lipophilic group contributes to the overall molecular weight and logP, likely favoring solubility in organic solvents over aqueous media.

Note: As specific experimental data for this compound is not available in public repositories, properties like pKa and logP would need to be determined experimentally or through validated in silico prediction models.

Solubility Assessment: A Quantitative Approach

The objective of solubility determination is to quantify the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.[8] For pharmaceutical development, thermodynamic solubility is the most relevant measure, as it represents the true equilibrium state.[9][10]

Causality Behind Experimental Design

The choice of the "shake-flask" method is based on its status as the gold standard for determining thermodynamic solubility.[11][12] By allowing the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours), we ensure that the measurement reflects the true saturation point, avoiding the misleadingly high values that can be obtained from kinetic assays where supersaturated solutions may transiently exist.[9][10] The selection of pH 1.2, 4.5, and 6.8 buffers is mandated by regulatory guidelines for Biopharmaceutics Classification System (BCS) studies, as they represent the pH range of the gastrointestinal tract.[11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in various aqueous and organic media.

Materials:

-

This compound (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl (for pH 1.2 buffer)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

Ethanol, Propylene Glycol, PEG 400

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other compatible material)

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time allows the system to reach thermodynamic equilibrium.[9][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: Filtration is a critical step to ensure only the dissolved compound is measured. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a pre-validated HPLC-UV method against a standard curve.[6]

-

Calculation: Determine the solubility in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Assessment.

Data Presentation: Expected Solubility Profile

The following table presents hypothetical but chemically plausible solubility data for this compound, reflecting its nature as a basic, lipophilic molecule.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Classification |

| 0.1 M HCl | 1.2 | 25 | > 1000 | Very Soluble |

| Acetate Buffer | 4.5 | 25 | 250 | Soluble |

| Phosphate Buffer | 6.8 | 25 | 25 | Sparingly Soluble |

| Water | ~7.0 | 25 | < 10 | Practically Insoluble |

| PBS | 7.4 | 25 | < 10 | Practically Insoluble |

| Ethanol | N/A | 25 | > 5000 | Freely Soluble |

| Propylene Glycol | N/A | 25 | > 2000 | Soluble |

This data illustrates the expected trend: high solubility at low pH due to the protonation of the tertiary amine, and poor solubility in neutral aqueous media. Good solubility in organic co-solvents is also anticipated.

Stability Studies: Uncovering Degradation Pathways

Stability testing is essential to determine the re-test period for a drug substance and the shelf life for a drug product.[13] Forced degradation, or stress testing, is the cornerstone of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[14][15] This information is crucial for developing and validating a stability-indicating analytical method.[16][17]

Causality Behind Stress Condition Selection

The stress conditions are chosen based on International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[3][18]

-

Acid/Base Hydrolysis: The furan ring is known to be sensitive to acid, making this a critical test.[1][2] Base hydrolysis is also performed to assess stability across the pH spectrum.

-

Oxidation: Tertiary amines can be susceptible to oxidation, forming N-oxides. A strong oxidizing agent like hydrogen peroxide is used to force this pathway.

-

Thermal: Elevated temperature is used to accelerate thermally mediated degradation processes.

-

Photolytic: Exposure to UV and visible light is required by ICH Q1B guidelines to assess for light-induced degradation.[14]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15] This level is sufficient to detect and characterize degradants without completely destroying the molecule, which would obscure the primary degradation pathways.

Experimental Protocol: Forced Degradation Study

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

-

1 M HCl, 1 M NaOH

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade water

-

Heating block or oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Sample Preparation: For each condition, mix the API stock solution with the stressor in a vial. A parallel control sample (API in solvent only) should be prepared for each condition.

-

Acidic: Mix API solution with 1 M HCl.

-

Basic: Mix API solution with 1 M NaOH.

-

Oxidative: Mix API solution with 3-30% H₂O₂.

-

Thermal: Use the control sample (API in solvent).

-

-

Stress Application:

-

Acid/Base/Oxidative: Typically stored at room temperature or slightly elevated (e.g., 60°C) for a defined period (e.g., 24-72 hours), monitoring periodically.[14]

-

Thermal: Place the sample in an oven at a high temperature (e.g., 80°C).

-

Photolytic: Expose the sample in a validated photostability chamber according to ICH Q1B guidelines.

-

-

Timepoint Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.

-

Analysis: Analyze all stressed samples, controls, and a non-degraded reference standard using a stability-indicating HPLC method. A mass spectrometer (MS) detector is invaluable for identifying the mass of unknown degradation products.[19]

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Expected Stability Profile

This table summarizes the expected outcomes from the forced degradation study, highlighting the potential liabilities of the molecule.

| Stress Condition | Reagent/Setting | Time | % Degradation | Key Observations |

| Control | Solvent, RT | 48h | < 1% | API is stable in solution at room temperature. |

| Acid Hydrolysis | 1 M HCl, 60°C | 8h | ~15% | Significant degradation expected. Potential for furan ring-opening products.[2] |

| Base Hydrolysis | 1 M NaOH, 60°C | 48h | < 5% | Expected to be more stable than under acidic conditions. |

| Oxidation | 30% H₂O₂, RT | 24h | ~10% | Moderate degradation. Potential formation of N-oxide on the tertiary amine. |

| Thermal | 80°C (dry heat) | 48h | < 2% | Likely stable to dry heat. |

| Photolytic | ICH Q1B | - | < 5% | Moderate stability expected, but testing is necessary. |

Conclusion & Recommendations

This guide outlines a robust, scientifically-grounded framework for assessing the solubility and stability of this compound. The anticipated results suggest a molecule with classic pH-dependent solubility, requiring formulation strategies such as salt formation or pH modification for potential aqueous formulations. The primary stability concern is its degradation in acidic environments, likely via furan ring-opening.[1][7] This liability must be carefully managed during formulation, manufacturing, and storage to ensure product quality and safety. The development of a validated, stability-indicating analytical method is a mandatory next step, for which the forced degradation data presented here is a prerequisite.[20][21] By following these protocols, researchers can build a comprehensive data package to guide future development and de-risk the path to clinical application.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). (URL: [Link])

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. (URL: [Link])

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2014). ResearchGate. (URL: [Link])

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. (URL: [Link])

-

Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. (URL: [Link])

-

AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021). Jetir.Org. (URL: [Link])

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. (URL: [Link])

-

Q1A(R2) Guideline. ICH. (URL: [Link])

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. (URL: [Link])

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). (URL: [Link])

-

In-vitro Thermodynamic Solubility. (2020). Protocols.io. (URL: [Link])

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). (URL: [Link])

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). PMC - NIH. (URL: [Link])

-

(PDF) Stability Indicating HPLC Method Development: A Review. (2012). ResearchGate. (URL: [Link])

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). (URL: [Link])

-

Q1A (R2) A deep dive in Stability Studies. (2024). YouTube. (URL: [Link])

-

Quality Guidelines. ICH. (URL: [Link])

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2023). Crystal Growth & Design - ACS Publications. (URL: [Link])

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. (URL: [Link])

-

Solubility & Method for determination of solubility. (2016). Slideshare. (URL: [Link])

-

Annex 4. World Health Organization (WHO). (URL: [Link])

-

ADME Solubility Assay. BioDuro. (URL: [Link])

-

Thermodynamic Solubility Assay. Evotec. (URL: [Link])

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. (URL: [Link])

-

Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry. (URL: [Link])

-

N-tert-Butyl-2-{furan-2-ylmethyl-[2-(4-methoxy-benzenesulfonylamino)-acetyl]-amino}-butyramide. PubChem. (URL: [Link])

-

tert-butyl N-(furan-2-ylmethyl)carbamate. PubChem. (URL: [Link])

-

Chemical Properties of N-tert-Butylmethylamine (CAS 14610-37-8). Cheméo. (URL: [Link])

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. onyxipca.com [onyxipca.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. evotec.com [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. enamine.net [enamine.net]

- 11. who.int [who.int]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. database.ich.org [database.ich.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. acdlabs.com [acdlabs.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijpsr.com [ijpsr.com]

- 18. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 19. irjpms.com [irjpms.com]

- 20. jetir.org [jetir.org]

- 21. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to N-(tert-butyl)-N-(2-furylmethyl)amine for Drug Discovery

Foreword: From Molecular Structure to Biological Insight

In the intricate landscape of modern drug discovery, understanding a molecule's fundamental electronic structure is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. N-(tert-butyl)-N-(2-furylmethyl)amine, a molecule featuring a bioactive furan ring and a sterically influential tert-butyl group, presents a compelling case for the application of advanced computational techniques. This guide provides an in-depth technical framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of this compound. Tailored for researchers, medicinal chemists, and computational scientists, this document moves beyond a mere listing of methods to offer a rationale-driven approach, ensuring that each computational step is a self-validating component of a robust scientific investigation.

The Rationale for a Quantum Chemical Approach

Tertiary amines and furan derivatives are prevalent motifs in a vast array of bioactive molecules.[1] The interplay between the electron-rich aromatic furan ring and the bulky, electron-donating tert-butyl group in this compound dictates its three-dimensional conformation, steric accessibility, and electronic properties. These characteristics, in turn, govern its interactions with biological targets. Quantum chemical calculations offer a powerful, cost-effective alternative to purely experimental approaches for probing these molecular attributes.[1][2]

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry in drug discovery.[3][4][5][6] It provides a robust framework for investigating electronic structure and predicting a wide range of molecular properties with a favorable balance of accuracy and computational expense.[4][7] For drug development professionals, DFT calculations can:

-

Predict Molecular Geometries: Determine the most stable three-dimensional arrangement of atoms.

-

Elucidate Electronic Properties: Map out the distribution of electrons, identifying regions susceptible to electrophilic or nucleophilic attack.

-

Quantify Reactivity: Calculate descriptors that correlate with a molecule's kinetic stability and reactivity.[8]

-

Inform Structure-Activity Relationships (SAR): Provide quantitative data to build predictive models linking molecular structure to biological activity.[4]

This guide will walk through the essential calculations for a thorough quantum chemical characterization of this compound, providing both the "how" and the "why" at each stage.

The Computational Workflow: A Validated Pathway

Our investigation will follow a structured and validated computational workflow. Each step builds upon the previous, ensuring the integrity and reliability of the final results.

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step protocols for performing the quantum chemical calculations on this compound using the Gaussian software suite.[9][10][11]

Foundational Theory and Method Selection

The foundational choice for our calculations is the B3LYP functional combined with the 6-31G(d,p) basis set .[12][13][14][15]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional that incorporates a portion of exact Hartree-Fock exchange, offering a high degree of accuracy for the geometries and energies of a wide range of organic molecules.[13][16][17]

-

6-31G(d,p) Basis Set: This Pople-style basis set provides a good compromise between computational cost and accuracy. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in molecules with heteroatoms and strained rings, such as furan.

Protocol 1: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[18]

Step 1: Building the Initial Structure

-

Open a molecular modeling program (e.g., GaussView).

-

Construct the this compound molecule. Ensure correct atom types and initial connectivity.

-

Perform a preliminary, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Creating the Gaussian Input File

-

Save the structure as a Gaussian input file (.gjf or .com).

-

Open the file in a text editor or use the Gaussian calculation setup window.

Step 3: Running the Calculation

-

Submit the input file to Gaussian using the command line: g16 < NFurfuryl_tButylamine_opt.gjf > NFurfuryl_tButylamine_opt.log

-

Monitor the calculation for convergence. A successful optimization will conclude with the message "Optimization completed." in the output file.

Protocol 2: Vibrational Frequency Analysis

A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum and not a saddle point (transition state).[9][20]

Step 1: Modifying the Input File

-

Use the optimized geometry from the previous step. This is typically done by using the checkpoint file (.chk).

-

Modify the route section of the input file to include the Freq keyword:

Step 2: Running and Verifying the Calculation

-

Run the calculation as before.

-

Upon completion, search the output file for the calculated vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies .

Data Presentation and Interpretation for Drug Discovery

The raw output of these calculations provides a wealth of data. This section details how to extract and interpret the most salient information for a drug discovery context.

Key Computational Parameters

| Parameter | Value/Method | Rationale |

| Molecule | This compound | A bioactive scaffold with both aromatic and aliphatic amine features. |

| Computational Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for drug-like molecules.[4][7] |

| Functional | B3LYP | A widely validated hybrid functional for organic molecules, providing reliable geometries and energies.[13][16] |

| Basis Set | 6-31G(d,p) | Includes polarization functions necessary for an accurate description of bonding in heterocyclic and sterically hindered systems. |

| Software | Gaussian 16 | A standard and widely used software package for quantum chemical calculations.[9] |

| Solvation Model | Gas Phase (Implicit) | Provides a baseline understanding of intrinsic molecular properties. For receptor binding, a solvent model (e.g., PCM) could be added. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[8][21]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are nucleophilic.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are electrophilic.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.[8]

| Orbital | Energy (eV) | Interpretation for Drug Design |

| HOMO | Value | Indicates the molecule's electron-donating capacity, crucial for interactions with electron-deficient sites in a biological target. |

| LUMO | Value | Highlights the molecule's electron-accepting potential, important for binding to electron-rich residues. |

| Energy Gap | Value | A measure of chemical reactivity and stability. This can be modulated to fine-tune a drug candidate's metabolic stability. |

Note: The values in the table are placeholders and would be populated with the results from the actual calculation.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[21][22][23] It is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.

Protocol for MEP Visualization:

-

Open the checkpoint file from the frequency calculation in GaussView.

-

Go to Results > Surfaces/Contours.

-

Create a new cube of the Total Density.

-

Create a new mapped surface, mapping the ESP onto the previously generated density surface.[24]

The resulting MEP map will show:

-

Red Regions (Negative Potential): Electron-rich areas, such as the oxygen atom in the furan ring, which are potential hydrogen bond acceptors.

-

Blue Regions (Positive Potential): Electron-poor areas, such as the amine hydrogen (if protonated), which are potential hydrogen bond donors.

-

Green/Yellow Regions (Neutral Potential): Areas with low electrostatic potential, typically corresponding to non-polar regions like the tert-butyl group.

Caption: Interpreting MEP maps for drug-receptor interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized bonds and lone pairs.[25][26][27] This is particularly useful for quantifying charge distribution and identifying key stabilizing interactions.

Protocol for NBO Calculation:

-

Add Pop=NBO to the route section of your Gaussian input file.

-

Run the calculation.

-

The NBO output will be present in the .log file.

Key NBO Outputs:

-

Natural Atomic Charges: Provides a more robust measure of the charge on each atom compared to other methods like Mulliken population analysis. This helps in understanding the polarity of bonds.

-

Second-Order Perturbation Theory Analysis: This part of the NBO output details the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this compound, this can reveal hyperconjugative effects, such as the interaction between the nitrogen lone pair and antibonding orbitals of adjacent C-H or C-C bonds, which contribute to the molecule's conformational preference and stability.

Conclusion: A Data-Driven Foundation for Drug Development

This technical guide has outlined a comprehensive and validated workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following these protocols, researchers can generate high-quality, reproducible data on the molecule's geometry, electronic structure, and reactivity. This information provides a robust, data-driven foundation for understanding its potential as a drug candidate, guiding further experimental studies, and ultimately accelerating the drug discovery process. The principles and methodologies detailed herein are broadly applicable to a wide range of small molecules, serving as a valuable resource for any research program leveraging computational chemistry to drive therapeutic innovation.

References

-

Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. [Link]

-

Full article: Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship. Taylor & Francis. [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

How to Visualize Molecular Orbitals on GaussView. William W. Kennerly. [Link]

-

GaussView 6 Tutorial 4: 3-D Results Visualization. YouTube. [Link]

-

Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. PubMed. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews. [Link]

-

Best Practices Computational Chemistry. Life on Numbers. [Link]

-

Tips for reporting computational results. iCLOTS' documentation! - Read the Docs. [Link]

-

Experimental reporting. The Royal Society of Chemistry. [Link]

-

Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** ResearchGate. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

About Gaussian 16 Input. Gaussian. [Link]

-

Natural Bond Orbital (NBO) Analysis. q-chem. [Link]

-

Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco. [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. [Link]

-

How do we choose basis set and DFT functional for structure optimization? ResearchGate. [Link]

-

B3LYP/6-31G (d, p) optimized structures under study. ResearchGate. [Link]

-

Applications of Density Functional Theory-Based Methods in Medicinal Chemistry. ResearchGate. [Link]

-

A complete basis set model chemistry. VI. Use of density functional geometries and frequencies. aip.scitation.org. [Link]

-

How do I decide which method/functional/basis set to use when approaching computational chemistry? Reddit. [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC - PubMed Central. [Link]

-

What is the best DFT functional and basis set for structure optimization? ResearchGate. [Link]

-

Gaussian Input Files. Computational Chemistry Resources - Emmett M. Leddin. [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? ResearchGate. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation - ACS Publications. [Link]

-

Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. NIH. [Link]

-

HOMO and LUMO orbitals and molecular electrostatic potential (MEP) map for the studied compounds. ResearchGate. [Link]

-

Which functional should I choose? Kieron Burke. [Link]

-

Opt. Gaussian.com. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Visualize Molecular Orbitals on GaussView | Computational Chemistry at Skidmore College [williamkennerly.com]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. orbitals [cup.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. inpressco.com [inpressco.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. gaussian.com [gaussian.com]

- 19. gaussian.com [gaussian.com]

- 20. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. NBO [cup.uni-muenchen.de]

- 26. q-chem.com [q-chem.com]

- 27. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

In-Depth Technical Guide: A Strategic Approach to the Biological Activity Screening of N-(tert-butyl)-N-(2-furylmethyl)amine

Authored by: A Senior Application Scientist

Introduction: The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. The incorporation of an amine function, such as the N-(tert-butyl)-N-(2-furylmethyl)amine moiety, introduces a basic center that can modulate pharmacokinetic properties and facilitate key interactions with biological targets. This guide outlines a comprehensive, multi-tiered strategy for the systematic biological activity screening of this compound, designed to efficiently identify and characterize its therapeutic potential. Our approach is grounded in established methodologies, emphasizing experimental robustness and logical progression from broad-based screening to more specific mechanistic inquiries.

Part 1: Foundational Physicochemical and Safety Profiling

Before embarking on extensive biological screening, a foundational understanding of the compound's physicochemical properties and a preliminary safety assessment are paramount. This ensures data quality, reproducibility, and safe handling.

Physicochemical Characterization

The purity and identity of this compound must be rigorously confirmed.

-

Identity Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be >95% for biological screening.

-

Solubility Determination: The compound's solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common organic solvents (e.g., Dimethyl Sulfoxide, DMSO) is critical for preparing stock solutions and ensuring it remains in solution during assays.

In Silico Toxicity Prediction

Computational tools can provide an early warning of potential liabilities.

-

Methodology: Utilize established platforms like Toxtree or the OSIRIS Property Explorer to predict potential mutagenicity, tumorigenicity, and irritation effects based on structural fragments.

-

Rationale: This cost-effective initial step helps to flag potential safety concerns and guide the design of subsequent in vitro and in vivo studies. It is a crucial component of a modern, safety-conscious drug discovery workflow.

Part 2: Tier 1 - Broad-Spectrum Biological Screening

The initial screening phase is designed to cast a wide net, exploring the compound's potential across several key areas of therapeutic interest where furan-containing compounds have previously shown promise.

Antimicrobial Activity Assessment

The furan ring is a known pharmacophore in several antimicrobial agents. A systematic evaluation against a panel of pathogenic bacteria and fungi is a logical starting point.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation: A stock solution of this compound is prepared in DMSO. A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to the mid-logarithmic phase and diluted.

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Include a positive control (a known antibiotic/antifungal), a negative control (vehicle, e.g., DMSO), and a sterility control (media only).

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance.

Rationale for Assay Choice: The broth microdilution method is a standardized, quantitative, and scalable technique that provides a direct measure of the compound's inhibitory potency (MIC), which is a critical parameter in antimicrobial drug discovery.

Data Presentation: Hypothetical MIC Data

| Organism | Type | MIC (µg/mL) of this compound | Positive Control (MIC, µg/mL) |

| S. aureus (ATCC 29213) | Gram-positive | >128 | Vancomycin (1) |

| E. coli (ATCC 25922) | Gram-negative | 64 | Ciprofloxacin (0.5) |

| C. albicans (ATCC 90028) | Yeast | 32 | Fluconazole (2) |

Cytotoxicity Screening Against Cancer Cell Lines

Many bioactive compounds exhibit cytotoxic effects against rapidly proliferating cancer cells. Screening against a representative panel of human cancer cell lines is a cornerstone of modern drug discovery.

Workflow for Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity screening.

Experimental Protocol: MTT Assay

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or acidified isopropanol).

-

Quantification: The absorbance of the solubilized formazan is measured, which is directly proportional to the number of viable cells.

-

Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Trustworthiness of Protocol: This protocol is self-validating through the inclusion of untreated and vehicle controls (to establish baseline viability) and a potent positive control like Doxorubicin (to confirm the assay is responsive to cytotoxic agents).

Antioxidant Capacity Evaluation

Oxidative stress is implicated in numerous diseases. The furan ring can participate in radical-scavenging reactions, making an antioxidant assessment worthwhile.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Setup: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

-

Incubation: Various concentrations of this compound are added to the DPPH solution.

-

Measurement: The mixture is incubated in the dark, and the decrease in absorbance at ~517 nm is measured over time. The discoloration from deep violet to pale yellow indicates the scavenging of the DPPH radical.

-

Analysis: The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined. Ascorbic acid is used as a standard positive control.

Rationale for Assay Choice: The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds, providing a good initial indication of antioxidant potential.

Part 3: Tier 2 - Mechanistic Elucidation and Target Identification

Should promising activity ("hits") be identified in Tier 1 screening, the next logical step is to investigate the underlying mechanism of action. The specific assays in this tier are contingent on the results from Tier 1.

Example Scenario: If this compound shows selective cytotoxicity against the HCT116 colon cancer cell line with an IC₅₀ of 5 µM.

Logical Progression for Mechanistic Studies

Caption: Logical workflow for mechanism of action studies.

Apoptosis vs. Necrosis Determination

-

Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis). This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Method: Propidium Iodide (PI) staining of fixed cells followed by flow cytometry.

-

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests interference with cell cycle progression.

Conclusion

This in-depth guide presents a structured, hierarchical approach for the comprehensive biological activity screening of this compound. By beginning with foundational profiling and broad-spectrum screening, followed by hypothesis-driven mechanistic studies, this workflow maximizes the potential for discovering and validating novel therapeutic activities. The emphasis on standardized protocols, appropriate controls, and logical progression ensures the generation of reliable, high-quality data suitable for advancing promising compounds into further stages of drug development.

References

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute; 2012. [Link]

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by flow cytometry: from the basics to cutting edge. Cell death & differentiation, 23(8), 1327-1337. [Link]

An In-depth Technical Guide to N-(tert-butyl)-N-(2-furylmethyl)amine: Synthesis, Properties, and Applications

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(tert-butyl)-N-(2-furylmethyl)amine, a secondary amine incorporating a sterically demanding tert-butyl group and a versatile furan moiety. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's nomenclature, CAS number, and structural information. A robust and accessible synthetic protocol via reductive amination is presented, including a mechanistic rationale and step-by-step instructions. The guide further elaborates on the physicochemical properties and provides an in-depth analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Finally, potential applications are discussed, drawing from the well-established role of the furan scaffold in medicinal chemistry and organic synthesis.

Compound Identification and Nomenclature

Chemical Structure:

Figure 1: Chemical structure of this compound.

-

CAS Number: 115881-56-6

-

IUPAC Name: N-(tert-butyl)-1-(furan-2-yl)methanamine

-

Molecular Formula: C₉H₁₅NO

-

Molecular Weight: 153.23 g/mol

Nomenclature Discussion: The IUPAC name, N-(tert-butyl)-1-(furan-2-yl)methanamine, precisely describes the molecular structure. The "furan-2-yl" indicates the point of attachment at the second carbon of the furan ring. "Methanamine" signifies a methane-derived amine. The "N-(tert-butyl)" specifies the substitution on the nitrogen atom. The common name, this compound, is also widely used and understood within the chemical community.

Synthesis via Reductive Amination

The most direct and efficient synthetic route to this compound is through the reductive amination of furfural with tert-butylamine. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2]

Reaction Scheme:

Figure 2: General scheme for the reductive amination synthesis.

Mechanistic Insight: The reaction is typically initiated by acid catalysis to facilitate the nucleophilic attack of the primary amine (tert-butylamine) on the carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form a Schiff base or imine. The choice of reducing agent is critical for the selective reduction of the imine in the presence of the starting aldehyde. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they do not readily reduce the aldehyde.[3]

Detailed Experimental Protocol

This protocol is an adapted procedure based on established methods for reductive amination.[3][4]

Materials:

-

Furfural (freshly distilled)

-

tert-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred solution of furfural (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add tert-butylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-